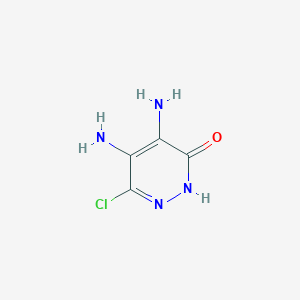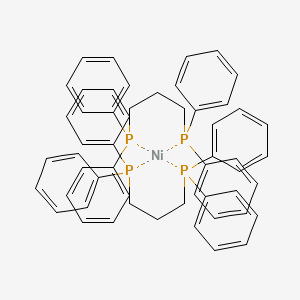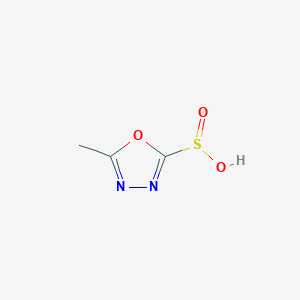
5-Bromo-1H,1'H-3,4'-biindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H,1’H-3,4’-biindole is a brominated derivative of biindole, a compound consisting of two indole units connected at the 3 and 4 positions. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. The addition of a bromine atom at the 5-position of the biindole structure can significantly alter its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H,1’H-3,4’-biindole typically involves the bromination of biindole. One common method is the electrophilic aromatic substitution reaction, where biindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-Bromo-1H,1’H-3,4’-biindole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H,1’H-3,4’-biindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole units can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biindoles, while oxidation and reduction can lead to different oxidation states of the indole units .
Aplicaciones Científicas De Investigación
5-Bromo-1H,1’H-3,4’-biindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1H,1’H-3,4’-biindole involves its interaction with various molecular targets and pathways. The bromine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The indole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindirubin: Another brominated indole derivative with similar structural features but different biological activities.
3,3’-Biindole: The non-brominated parent compound with distinct chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: A related compound with a benzyl group at the 1-position and a bromine atom at the 5-position.
Uniqueness
5-Bromo-1H,1’H-3,4’-biindole is unique due to its specific substitution pattern, which can significantly influence its reactivity and biological activities. The presence of the bromine atom at the 5-position can enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
89346-30-5 |
|---|---|
Fórmula molecular |
C16H11BrN2 |
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
5-bromo-3-(1H-indol-4-yl)-1H-indole |
InChI |
InChI=1S/C16H11BrN2/c17-10-4-5-16-13(8-10)14(9-19-16)11-2-1-3-15-12(11)6-7-18-15/h1-9,18-19H |
Clave InChI |
LPRFZTWJAMWPGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C3=CNC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)








![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)


